molecular formula C9H12BrNO2 B13036793 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol

2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol

Cat. No.: B13036793
M. Wt: 246.10 g/mol
InChI Key: XAIMPYPCULCQJG-MRVPVSSYSA-N
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Description

2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol is an organic compound characterized by the presence of an amino group, a hydroxyl group, and a bromine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol typically involves multi-step organic reactions. One common method starts with the bromination of phenol to introduce the bromine atom at the 6-position. This is followed by the protection of the hydroxyl group and subsequent introduction of the amino group through reductive amination. The final step involves deprotection to yield the target compound.

Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are crucial to ensure high purity and cost-effectiveness.

Types of Reactions:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

    Reduction: The amino group can be reduced to form various derivatives.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of 2-((1R)-1-Amino-3-oxopropyl)-6-bromophenol.

    Reduction: Formation of this compound derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules.

Industry: In materials science, it is explored for its potential use in the synthesis of polymers and other advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups facilitate binding to enzymes or receptors, potentially inhibiting or modulating their activity. The bromine atom may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

  • 2-((1R)-1-Amino-3-hydroxypropyl)-4-bromophenol
  • 2-((1R)-1-Amino-3-hydroxypropyl)-6-chlorophenol
  • 2-((1R)-1-Amino-3-hydroxypropyl)-6-iodophenol

Uniqueness: Compared to its analogs, 2-((1R)-1-Amino-3-hydroxypropyl)-6-bromophenol may exhibit unique reactivity and binding properties due to the presence of the bromine atom, which can influence its electronic and steric characteristics. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H12BrNO2

Molecular Weight

246.10 g/mol

IUPAC Name

2-[(1R)-1-amino-3-hydroxypropyl]-6-bromophenol

InChI

InChI=1S/C9H12BrNO2/c10-7-3-1-2-6(9(7)13)8(11)4-5-12/h1-3,8,12-13H,4-5,11H2/t8-/m1/s1

InChI Key

XAIMPYPCULCQJG-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Br)O)[C@@H](CCO)N

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)C(CCO)N

Origin of Product

United States

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